4-Chloro-3-Fluorobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

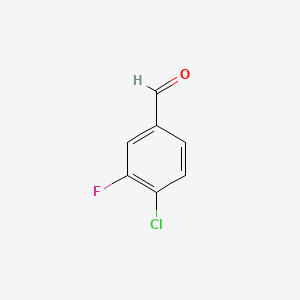

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMDWRPTDCIFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369316 | |

| Record name | 4-Chloro-3-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5527-95-7 | |

| Record name | 4-Chloro-3-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5527-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-Fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-3-Fluorobenzaldehyde (CAS: 5527-95-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzaldehyde scaffold, imparts specific reactivity and properties that are highly valued in medicinal chemistry and materials science.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on experimental details and data relevant to research and development.

Physicochemical and Spectroscopic Properties

This compound is a white to light yellow crystalline powder at room temperature.[1][3] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5527-95-7 | [1] |

| Molecular Formula | C₇H₄ClFO | [1] |

| Molecular Weight | 158.56 g/mol | [1] |

| Melting Point | 46-50 °C | [1][4] |

| Appearance | White to light yellow to light orange powder to crystal | [1][3] |

| Purity | ≥ 97% (GC) | [1] |

| Flash Point | 96.7 °C (closed cup) | [4] |

| SMILES String | Fc1cc(C=O)ccc1Cl | [4] |

| InChI Key | AZMDWRPTDCIFRD-UHFFFAOYSA-N | [4] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. Below is a summary of expected spectroscopic data based on its structure and analysis of similar compounds.

| Technique | Expected Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aldehydic proton and three aromatic protons. The aldehydic proton (CHO) should appear as a singlet in the downfield region (around 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the carbonyl carbon (around 190 ppm) and the seven aromatic carbons. The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling). |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong carbonyl (C=O) stretching vibration around 1700 cm⁻¹. Other significant peaks include C-H stretching of the aldehyde and aromatic ring, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 158. The isotopic pattern of chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key feature. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom (M-1) and the formyl group (M-29). |

Synthesis of this compound

Several synthetic routes to this compound have been developed. One common laboratory-scale method is the reductive carbonylation of a corresponding aryl halide.

Experimental Protocol: Reductive Carbonylation of 4-Chloro-3-fluoroiodobenzene

This protocol describes a general method for the reductive carbonylation of aryl iodides, which can be adapted for the synthesis of this compound from 4-chloro-3-fluoroiodobenzene.[1][5]

Materials:

-

4-Chloro-3-fluoroiodobenzene

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylacetamide (DMA)

-

Carbon monoxide (CO)

-

Hydrogen (H₂)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-Hexane

-

Ethyl acetate

Procedure:

-

In a glovebox, a Teflon-lined stainless steel reactor equipped with a magnetic stirring bar is charged with 4-chloro-3-fluoroiodobenzene (1.0 mmol), rhodium(III) chloride trihydrate (0.025 mmol), triphenylphosphine (0.1 mmol), triethylamine (1.2 mmol), and N,N-dimethylacetamide (2 mL).[1]

-

The autoclave is sealed and then charged with a 1:1 mixture of carbon monoxide and hydrogen gas to a total pressure of 10 bar.[1]

-

The reactor is transferred to a preheated oil bath at 90 °C and the reaction mixture is stirred for 12 hours.[1]

-

After the reaction is complete, the reactor is cooled in an ice-water bath, and the gas is carefully vented.[1]

-

The reaction mixture is diluted with dichloromethane (5 mL) and washed with deionized water (5 x 10 mL) to remove the DMA.[1]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation.[1]

-

The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford pure this compound.[1]

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence the biological activity and pharmacokinetic properties of the final molecule.[2]

-

Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of a variety of therapeutic agents. The fluorine atom can enhance metabolic stability and lipophilicity, leading to improved drug profiles.[2] The chlorine atom and the aldehyde group provide multiple sites for further chemical modifications, allowing for the fine-tuning of the molecule's properties to target specific biological pathways.[2] It has been utilized in the synthesis of compounds with potential applications as anti-cancer agents and for treating neurological disorders.[2]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is used to construct complex molecules for use in agriculture, such as herbicides and pesticides.

-

Materials Science: The unique electronic properties conferred by the halogen substituents make this aldehyde a useful precursor in the synthesis of specialty polymers and other advanced materials.[1]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements:

GHS Pictograms:

-

GHS07 (Exclamation Mark)[4]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Store in a cool, dry place away from incompatible materials.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique combination of functional groups provides a powerful tool for the synthesis of complex and biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and developers working with this compound.

References

4-Chloro-3-Fluorobenzaldehyde molecular weight and formula

An In-Depth Technical Guide on 4-Chloro-3-Fluorobenzaldehyde

This guide provides essential information on the chemical properties of this compound, a key intermediate in various organic synthesis applications, particularly within the pharmaceutical and agrochemical industries.

Core Chemical Data

This compound is a halogenated aromatic aldehyde.[1] Its molecular structure is characterized by a benzaldehyde ring substituted with both a chlorine and a fluorine atom.[1] This substitution pattern imparts specific reactivity that is valuable in complex organic synthesis.[1]

The fundamental properties of this compound are summarized in the table below, providing a clear reference for researchers and drug development professionals.

| Property | Value |

| Molecular Formula | C7H4ClFO[2][3][4] |

| Molecular Weight | 158.56 g/mol [2][3][4] |

| CAS Number | 5527-95-7[3][4] |

| Appearance | White to light yellow or light orange powder/crystal[2] |

| Melting Point | 46-50 °C[2] |

Experimental Protocols

Detailed experimental protocols involving this compound are highly specific to the intended reaction. However, a general experimental workflow for a typical synthetic application, such as its use as a building block in the synthesis of more complex molecules, can be outlined.

A generalized experimental workflow for synthetic applications.

Logical Relationships

The chemical identity of this compound is defined by its molecular formula and weight, which are fundamental to its properties and applications.

Relationship between compound name and its core properties.

References

A Technical Guide to the Physical Properties of 4-Chloro-3-fluorobenzaldehyde, Focusing on Melting Point

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 4-Chloro-3-fluorobenzaldehyde, with a specific focus on its melting point. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its physical characteristics is essential for its effective use in research and development.

Core Physical and Chemical Properties

This compound is a halogenated aromatic aldehyde.[2] Its molecular structure, which includes both chlorine and fluorine atoms on a benzaldehyde ring, gives it specific reactivity that is highly valuable in complex organic synthesis.[2] The presence of the fluorine atom can enhance a drug's metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.[2]

The compound typically appears as a white to light yellow or light orange powder or crystal.[1][3] For storage, it should be kept refrigerated between 2 and 8°C under an inert gas, as it is sensitive to air and heat.[3]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Melting Point | 46-50 °C | [1][3] |

| 46-49 °C (lit.) | [4] | |

| 48 °C | ||

| Molecular Formula | C₇H₄ClFO | [1][3] |

| Molecular Weight | 158.56 g/mol | [1][3] |

| Purity | ≥ 97% (GC) | [1][3] |

| CAS Number | 5527-95-7 | [1][3] |

Experimental Protocol: Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C.[5] Impurities tend to lower and broaden the melting range.[5] The capillary tube method is a standard and widely used technique for determining the melting point of a crystalline solid like this compound.[6][7]

Objective:

To accurately determine the melting range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup[5]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

-

Long glass tube for packing

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.[8][9]

-

If necessary, finely crush the crystalline sample into a powder using a mortar and pestle.[5]

-

Load the capillary tube by pressing the open end into the powdered sample.[8]

-

Pack the sample into the sealed bottom of the tube by tapping the tube on a hard surface and then dropping it through a long glass tube to compact the powder. The packed sample height should be 2-3 mm.

-

-

Preliminary (Rapid) Determination:

-

Place the packed capillary tube into the melting point apparatus.

-

Heat the sample rapidly (e.g., 4-5°C per minute) to get an approximate melting temperature.[3] This provides a rough estimate and saves time.

-

Allow the apparatus to cool sufficiently (at least 20-30°C below the approximate melting point) before the next determination.[3][8]

-

-

Accurate Determination:

-

Prepare a fresh sample in a new capillary tube.

-

Place the tube in the apparatus and heat it quickly until the temperature is about 15°C below the previously determined approximate melting point.[3][8]

-

Reduce the heating rate to a slow and steady 1-2°C per minute.[3][5][8] This slow rate is crucial for an accurate reading.

-

Record the initial melting point (T1): This is the temperature at which the first drop of liquid becomes visible.[3][10]

-

Record the final melting point (T2): This is the temperature at which the entire sample has completely melted into a clear liquid.[3]

-

The melting range is reported as T1 - T2.

-

-

Confirmation:

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and quality control analysis of a chemical intermediate like this compound, where melting point determination serves as a key verification step.

Caption: Workflow for Synthesis and Quality Control.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. jk-sci.com [jk-sci.com]

- 4. nbinno.com [nbinno.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. store.astm.org [store.astm.org]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. library.aocs.org [library.aocs.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-3-Fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-3-Fluorobenzaldehyde. The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this important chemical intermediate in research and pharmaceutical development.

Structure and Atom Numbering

The chemical structure of this compound is depicted below, with atoms numbered for unambiguous assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.

Quantitative NMR Data

The following tables summarize the experimental and predicted ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H7 (Aldehyde) | ~9.95 | d | ~2.0 (⁵JH-F) | 1H |

| H2 | ~7.80 | d | ~2.0 (⁴JH-H) | 1H |

| H6 | ~7.65 | dd | ~8.5 (³JH-H), ~2.0 (⁴JH-H) | 1H |

| H5 | ~7.50 | t | ~8.5 (³JH-H, ³JH-F) | 1H |

Note: Specific, high-resolution experimental data for this compound is not widely available in public spectral databases. The assignments and coupling constants are based on analysis of related structures and established principles of NMR spectroscopy.

Table 2: ¹³C NMR Spectral Data of this compound (101 MHz, CDCl₃)

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JC-F, Hz) |

| C7 (Aldehyde) | ~188.5 | d | ~2.5 (⁴JC-F) |

| C3 | ~158.0 | d | ~255 (¹JC-F) |

| C1 | ~135.5 | d | ~3.0 (³JC-F) |

| C5 | ~129.5 | d | ~8.0 (³JC-F) |

| C6 | ~128.0 | s | - |

| C2 | ~118.5 | d | ~22.0 (²JC-F) |

| C4 | ~117.0 | d | ~21.0 (²JC-F) |

Note: The carbon assignments are based on the expected electronic effects of the substituents and typical carbon-fluorine coupling constants. The large one-bond coupling (¹JC-F) is characteristic for a carbon directly attached to a fluorine atom. Two- and three-bond couplings (²JC-F and ³JC-F) are also observed.

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra is fundamental for accurate structural analysis. The following is a detailed methodology for obtaining the NMR data.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.

-

Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. The resulting solution should be clear and homogeneous.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

3.2. NMR Spectrometer Parameters

The following parameters are recommended for data acquisition on a 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with singlets for each carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the quaternary carbons.

-

Number of Scans: 512-2048, or more, depending on the sample concentration and desired signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

3.3. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the transformed spectrum and apply an automatic baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the signals to determine the relative number of protons.

Logical Relationships in Signal Assignment

The assignment of NMR signals is a logical process based on chemical shifts, coupling patterns, and integration. The following diagram illustrates the workflow for assigning the aromatic proton signals of this compound.

Caption: Workflow for the assignment of aromatic proton signals in this compound.

Spectroscopic and Spectrometric Analysis of 4-Chloro-3-Fluorobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4-Chloro-3-Fluorobenzaldehyde, a key chemical intermediate. The document details its structural characterization through Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS), offering valuable data for identification, purity assessment, and quality control. Furthermore, its potential biological activity as a noradrenaline reuptake inhibitor is explored through a signaling pathway diagram.

Core Data Presentation

The empirical data for this compound (CAS No: 5527-95-7), a solid at room temperature with a melting point of 46-49 °C, are summarized below.[1] The subsequent sections provide a detailed interpretation of this data.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum of this compound reveals key functional groups and structural features of the molecule. The data presented in the table below corresponds to the principal absorption bands.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3070 | C-H Stretch | Aromatic |

| ~2860, ~2760 | C-H Stretch | Aldehyde |

| ~1705 | C=O Stretch | Aldehyde |

| ~1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-F Stretch | Aryl Fluoride |

| ~800-600 | C-Cl Stretch | Aryl Chloride |

Mass Spectrometry Data

The mass spectrum of this compound provides insights into its molecular weight and fragmentation pattern under electron ionization. The table below lists the major mass-to-charge ratios (m/z), their relative intensities, and the proposed corresponding fragments.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 158/160 | ~65 / ~21 | [M]⁺ (Molecular Ion) |

| 157/159 | ~100 / ~33 | [M-H]⁺ |

| 129/131 | ~20 / ~7 | [M-CHO]⁺ |

| 101 | ~15 | [M-CHO-CO]⁺ |

| 75 | ~30 | [C₆H₄]⁺ |

Experimental Protocols

The following protocols outline the methodologies for acquiring the FT-IR and mass spectrometry data for solid samples like this compound.

FT-IR Spectroscopy of a Solid Sample using Attenuated Total Reflectance (ATR)

-

Instrument Preparation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or zinc selenide Attenuated Total Reflectance (ATR) accessory is used. A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The FT-IR spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS) of a Solid Aromatic Compound

-

Sample Introduction: A small amount of the solid this compound is introduced into the mass spectrometer, often via a direct insertion probe which is heated to volatilize the sample.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺) and fragment ions.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow for the analysis of this compound and its potential biological mechanism of action.

References

An In-depth Technical Guide to the Solubility of 4-Chloro-3-Fluorobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chloro-3-Fluorobenzaldehyde in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide offers qualitative solubility information based on the expected behavior of similar chemical structures and outlines detailed experimental protocols for determining precise solubility values.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClFO | [1] |

| Molecular Weight | 158.56 g/mol | [1] |

| CAS Number | 5527-95-7 | [2] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Melting Point | 46 - 50 °C | [1] |

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Expected Solubility | Rationale / Analogous Data |

| Alcohols | Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the carbonyl oxygen. 4-Fluorobenzaldehyde is miscible with ethanol[5]. |

| Ketones | Acetone | Soluble | Polar aprotic solvent. 4-Fluorobenzaldehyde is miscible with acetone[5]. |

| Esters | Ethyl Acetate | Soluble | Polar aprotic solvent. 4-Chlorobenzaldehyde is soluble in ethyl acetate. |

| Ethers | Diethyl Ether | Soluble | Moderately polar solvent. 4-Fluorobenzaldehyde is miscible with ether[5]. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Non-polar aprotic solvents. 4-Chlorobenzaldehyde is soluble in chloroform. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Non-polar solvents. The aromatic ring of the solute interacts favorably with aromatic solvents. 4-Fluorobenzaldehyde is miscible with benzene[5]. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | Non-polar solvents. The polarity of the carbonyl group may limit solubility in highly non-polar aliphatic hydrocarbons. |

| Amides | Dimethylformamide (DMF) | Soluble | Polar aprotic solvent with a high capacity for dissolving a wide range of organic compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. |

Note: "Soluble" indicates that the compound is expected to dissolve to a significant extent. "Sparingly Soluble" suggests that only a small amount will dissolve. These are estimations and require experimental verification.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, several established experimental methods can be employed. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical instrumentation.

Gravimetric Method (Shake-Flask)

This is a classic and straightforward method for determining equilibrium solubility[6][7].

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 10 mL) of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation[8].

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached[9]. The temperature should be precisely controlled, for instance, in a thermostatic water bath[6].

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibration temperature.

-

Filter the supernatant through a suitable membrane filter (e.g., 0.2 µm PTFE for organic solvents) to remove all undissolved particles. This step is critical to avoid overestimation of solubility[10].

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, clean, and dry evaporating dish[6].

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the solute's boiling point) until the solute is completely dry[8].

-

Dry the dish containing the solid residue to a constant weight in an oven or desiccator[6].

-

Weigh the dish with the dried solute accurately using an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish and solute minus the initial weight of the empty dish.

-

Solubility is then expressed as mass of solute per volume of solvent (e.g., g/L or mg/mL) or mass of solute per mass of solvent (e.g., g/100 g).

-

UV-Visible Spectrophotometry Method

This method is suitable if the solute has a distinct chromophore and does not degrade in the solvent. It is often used in conjunction with the shake-flask method for quantification[9][11].

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Carefully dilute a known volume of the clear, filtered supernatant with the same solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the result by the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds that may degrade[12].

Methodology:

-

HPLC System and Conditions:

-

Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., UV detector set at the λmax of the compound)[13].

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Dilute a known volume of the filtered supernatant with the mobile phase to a concentration within the calibration range.

-

Inject the same fixed volume of the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Visualizations

Below is a generalized workflow for the experimental determination of solubility.

Caption: Generalized workflow for solubility determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. benchchem.com [benchchem.com]

- 9. ingentaconnect.com [ingentaconnect.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-3-Fluorobenzaldehyde: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-fluorobenzaldehyde is a key halogenated aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of complex molecules. Its unique substitution pattern, featuring both chlorine and fluorine atoms on the benzaldehyde ring, imparts specific reactivity and desirable physicochemical properties, making it an important building block in the pharmaceutical and agrochemical industries. The presence of the fluorine atom can enhance metabolic stability and lipophilicity in drug candidates, while the chloro and aldehyde functionalities provide reactive sites for further molecular elaboration. This technical guide provides a comprehensive overview of the structure, IUPAC name, physicochemical properties, synthesis methodologies, spectral analysis, and applications of this compound, with a focus on its role in drug discovery and development.

Chemical Structure and Identification

The molecular structure of this compound consists of a benzene ring substituted with a formyl group (-CHO), a chlorine atom at position 4, and a fluorine atom at position 3.

IUPAC Name: this compound[1]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 5527-95-7[2] |

| Molecular Formula | C₇H₄ClFO[3][4] |

| Molecular Weight | 158.56 g/mol [3][4] |

| InChI | 1S/C7H4ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H |

| InChIKey | AZMDWRPTDCIFRD-UHFFFAOYSA-N |

| SMILES | Fc1cc(C=O)ccc1Cl |

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Melting Point | 46-49 °C | |

| Boiling Point | Not readily available | |

| Flash Point | 96.7 °C (closed cup) | |

| Solubility | Insoluble in water.[5] Soluble in many organic solvents. | [6] |

| Purity | ≥ 97% (GC) | [1] |

| Storage | Store at 2-8 °C under an inert gas. Air and heat sensitive. | [1][4] |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Reductive Carbonylation of 4-Chloro-3-fluoroiodobenzene

A common and efficient method involves the rhodium-catalyzed reductive carbonylation of 4-chloro-3-fluoroiodobenzene.[3]

Materials:

-

4-Chloro-3-fluoroiodobenzene

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-dimethylacetamide (DMA)

-

Carbon monoxide (CO)

-

Hydrogen (H₂)

-

Dodecane (internal standard for GC analysis)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-hexane and ethyl acetate (eluents)

Procedure:

-

In a glovebox, load a Teflon-lined stainless steel autoclave (80 mL) equipped with a magnetic stirring bar with 4-chloro-3-fluoroiodobenzene (1.0 mmol), rhodium(III) chloride trihydrate (0.025 mmol), triphenylphosphine (0.1 mmol), triethylamine (1.2 mmol), and N,N-dimethylacetamide (2 mL).[3]

-

Seal the autoclave and charge it with a 1:1 mixture of carbon monoxide and hydrogen to a total pressure of 10 bar.[3]

-

Transfer the autoclave to a preheated oil bath at 90 °C and stir for 12 hours.[3]

-

After the reaction is complete, cool the autoclave in an ice-water bath and carefully vent the excess gas.[3]

-

Determine the conversion and yield of the product by gas chromatography (GC) analysis using dodecane as an internal standard.[3]

-

For product isolation, add dichloromethane (5 mL) to the reaction mixture, followed by deionized water (10 mL). Extract the aqueous layer five times with deionized water to remove the DMA.[3]

-

Dry the organic layer over anhydrous sodium sulfate, concentrate by rotary evaporation, and purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to obtain pure this compound.[3]

Caption: Workflow for the synthesis of this compound.

Other Synthetic Routes

Other notable methods for synthesizing substituted benzaldehydes that can be adapted for this compound include:

-

Halogen-Exchange (Halex) Fluorination: This method involves the nucleophilic substitution of a chlorine atom with a fluorine atom. For instance, a related compound, 4-fluorobenzaldehyde, can be synthesized from 4-chlorobenzaldehyde using potassium fluoride in the presence of a phase-transfer catalyst.[7] A similar approach could be envisioned starting from a dichlorobenzaldehyde precursor.

-

Direct Chlorination: This involves the electrophilic chlorination of a fluorobenzaldehyde precursor. For example, 3-chloro-4-fluorobenzaldehyde can be prepared by the direct chlorination of 4-fluorobenzaldehyde.[8]

Spectral Data and Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 3: Spectral Data

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the aldehydic proton and the aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents. |

| ¹³C NMR | The carbon NMR spectrum would display distinct peaks for the carbonyl carbon, the aromatic carbons attached to the halogens, and the other aromatic carbons. |

| FTIR | The infrared spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (typically around 1700 cm⁻¹), C-H stretching of the aldehyde and aromatic ring, C=C stretching of the aromatic ring, and C-Cl and C-F stretching vibrations. |

| Mass Spectrometry | The mass spectrum under electron ionization (EI) would exhibit a molecular ion peak (M⁺) corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of a hydrogen atom ([M-H]⁺), the formyl group ([M-CHO]⁺), and potentially other fragments characteristic of halogenated aromatic compounds. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for chlorine-containing fragments. |

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to the advantageous properties conferred by its halogen substituents.[2]

-

Enhanced Metabolic Stability: The presence of a fluorine atom can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles of drug candidates.[2]

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[2]

-

Versatile Synthetic Intermediate: The aldehyde group is a versatile functional group that can participate in a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of various heterocyclic systems. The chlorine atom also serves as a handle for further modifications, such as cross-coupling reactions.[2]

This intermediate is utilized in the synthesis of a variety of biologically active compounds, including potential treatments for neurological disorders and anti-cancer agents.[2] It is also a key component in the development of agrochemicals and materials with enhanced thermal stability and chemical resistance.[1]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.

Table 4: Safety Information

| Hazard Classification | Precautionary Statements | Personal Protective Equipment (PPE) |

| Skin Irritant (Category 2) | P264: Wash skin thoroughly after handling. | Protective gloves |

| Eye Irritant (Category 2) | P280: Wear eye protection/face protection. | Eyeshields |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | Dust mask type N95 (US) or equivalent respirator |

For detailed safety information, refer to the Safety Data Sheet (SDS).

Analytical Protocols

Accurate and reliable analytical methods are essential for quality control and reaction monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column: A non-polar or mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

For quantitative analysis, add a suitable internal standard to all samples and calibration standards.

GC-MS Conditions (Example):

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on concentration)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Confirm the identity by comparing the acquired mass spectrum with a reference library or by interpreting the fragmentation pattern.

-

For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the sample from the calibration curve.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its unique combination of reactive functional groups and the beneficial effects of its halogen substituents make it a valuable tool for chemists and researchers. This technical guide has provided a detailed overview of its structure, properties, synthesis, and analysis, offering a valuable resource for professionals in the field.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. labproinc.com [labproinc.com]

- 5. 4-CHLORO-3-(TRIFLUOROMETHOXY)BENZALDEHYDE CAS#: 886499-59-8 [amp.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 8. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 4-Chloro-3-Fluorobenzaldehyde

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 4-Chloro-3-Fluorobenzaldehyde (CAS No. 5527-95-7), a key aromatic aldehyde intermediate in the synthesis of pharmaceuticals, agrochemicals, and fluorescent probes.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

The signal word for this chemical is "Warning" .[2][4]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5527-95-7 | [1][5] |

| Molecular Formula | C₇H₄ClFO | [1] |

| Molecular Weight | 158.56 g/mol | [1] |

| Appearance | White to light yellow to light orange powder to crystal | [1][6] |

| Melting Point | 46-50 °C | [1][5] |

| Flash Point | 96.7 °C (206.1 °F) - closed cup |

Safe Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of dust.[7]

-

Wear appropriate personal protective equipment (PPE).[8]

-

Use in a well-ventilated area, preferably outdoors or in a fume hood.[2][4][8]

-

Wash hands and any exposed skin thoroughly after handling.[4][8]

-

Do not eat, drink, or smoke when using this product.

-

Handle under an inert gas and protect from moisture.[8]

Storage:

-

Store in a cool, dry, and well-ventilated place.[8]

-

Recommended storage temperature is between 2 - 8 °C.[1]

-

Keep under a nitrogen atmosphere.[8]

Exposure Controls and Personal Protection

To minimize exposure, the following engineering controls and personal protective equipment are recommended:

-

Engineering Controls: Ensure adequate ventilation. Eyewash stations and safety showers should be in close proximity to the workstation.[8]

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[8]

-

Respiratory Protection: If ventilation is inadequate, use a dust mask (type N95 or equivalent).[7]

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[4][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[4][8]

-

Ingestion: Clean the mouth with water and seek medical attention.[8]

Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or Halon extinguisher.

-

Specific Hazards: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[4][8]

Accidental Release:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid dust formation.[4][7]

-

Environmental Precautions: Prevent the product from entering drains.

-

Containment and Cleanup: For minor spills, sweep up the material and place it into a suitable container for disposal. For major spills, control personal contact by wearing protective clothing and prevent spillage from entering drains or water courses.[7][8]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: The product is stable under normal storage conditions.[9]

-

Conditions to Avoid: Exposure to air and moisture.[8]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon monoxide, carbon dioxide, gaseous hydrogen fluoride, and hydrogen chloride gas.[8]

Toxicological Information

Detailed toxicological studies for this compound are limited. The toxicological properties have not been fully investigated.[8] It is known to cause skin, eye, and respiratory irritation.[2][3]

Safe Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General workflow for safely handling this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound | 5527-95-7 [chemicalbook.com]

- 6. This compound | 5527-95-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electron-Withdrawing Effects of Halogens in 4-Chloro-3-Fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-Fluorobenzaldehyde is a key chemical intermediate whose utility in pharmaceutical synthesis is fundamentally governed by the electronic properties of its substituents. The presence of two halogen atoms, chlorine and fluorine, in conjunction with the aldehyde group, profoundly influences the electron density distribution within the aromatic ring and the reactivity of the molecule. This technical guide provides a comprehensive analysis of the potent electron-withdrawing effects of these halogens, detailing the underlying principles of inductive and resonance effects, presenting quantitative data to contextualize these effects, and outlining experimental protocols for the synthesis and characterization of the title compound. The implications of these electronic properties on the molecule's reactivity and its application as a versatile building block in drug development are also explored.

Core Concepts: The Duality of Halogen Electronic Effects

Halogen substituents on an aromatic ring exhibit a unique interplay of two opposing electronic effects: the inductive effect (-I) and the resonance effect (+R).[1]

-

Inductive Effect (-I): Due to their high electronegativity, halogens strongly pull electron density away from the carbon atom to which they are bonded through the sigma (σ) bond framework.[2][3] This is a distance-dependent effect that deactivates the entire aromatic ring by reducing its electron density.

-

Resonance Effect (+R): The lone pairs of electrons on the halogen atom can be delocalized into the aromatic π-system.[4] This donation of electron density through resonance increases the electron density specifically at the ortho and para positions.

For halogens, the electron-withdrawing inductive effect is significantly stronger and outweighs the electron-donating resonance effect.[1][5] Consequently, halogens are classified as deactivating groups in the context of electrophilic aromatic substitution.[6]

Quantitative Analysis of Substituent Effects

The electronic influence of substituents can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for substituted benzoic acid derivatives.[7] The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group.

In this compound, three electron-withdrawing groups are present: the aldehyde (-CHO) group, the 3-fluoro group, and the 4-chloro group. Their effects are approximately additive, leading to a significantly electron-poor aromatic ring.

| Substituent | Position | Hammett Constant (σ) | Inductive Effect (σI) | Resonance Effect (σR) |

| -F | meta | σ_m = +0.34[8] | ~ +0.52 | ~ -0.18 |

| -Cl | para | σ_p = +0.23[8] | ~ +0.48 | ~ -0.25 |

| -CHO | - | σ_p = +0.45[9] | ~ +0.33 | ~ +0.12 |

Note: Inductive (σI) and Resonance (σR) values are approximate and serve to illustrate the contribution of each effect. The primary Hammett constants (σ_m, σ_p) are experimentally derived.

The aldehyde group is strongly deactivating through both inductive and resonance effects. The fluorine atom at the meta position exerts a powerful inductive withdrawal. The chlorine at the para position also withdraws electrons inductively, an effect that is only partially offset by its weaker resonance donation. The cumulative effect makes the carbonyl carbon of the aldehyde group highly electrophilic and the ring highly deactivated toward electrophilic attack.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reductive carbonylation of a corresponding aryl iodide.[10] The following protocol is adapted from established procedures.

Reaction: 4-chloro-1-fluoro-2-iodobenzene + CO + H₂ → this compound

Reagents and Materials:

-

4-chloro-1-fluoro-2-iodobenzene (1.0 mmol)

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O, 0.025 mmol)

-

Triphenylphosphine (PPh₃, 0.1 mmol)

-

Triethylamine (Et₃N, 1.2 mmol)

-

N,N-Dimethylacetamide (DMA, 2 mL)

-

Carbon Monoxide (CO) and Hydrogen (H₂) gas mixture (1:1)

-

Teflon-lined stainless steel autoclave (80 mL) with magnetic stirring

-

Standard glassware for work-up and purification

-

Silica gel for column chromatography

-

Solvents: Dichloromethane (CH₂Cl₂), n-hexane, ethyl acetate, deionized water

Procedure:

-

Reactor Setup: In a glovebox, add 4-chloro-1-fluoro-2-iodobenzene (1.0 mmol), RhCl₃·3H₂O (0.025 mmol), PPh₃ (0.1 mmol), Et₃N (1.2 mmol), and DMA (2 mL) to the Teflon-lined autoclave equipped with a magnetic stir bar.[10]

-

Pressurization: Seal the autoclave, remove it from the glovebox, and charge it with a 1:1 mixture of CO and H₂ to a total pressure of 10 bar.[10]

-

Reaction: Place the autoclave in a preheated oil bath at 90°C and stir the reaction mixture for 12 hours.[10]

-

Cooling and Depressurization: After the reaction is complete, cool the reactor in an ice-water bath and then carefully vent the excess gas in a fume hood.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add dichloromethane (5 mL) and wash with deionized water (5 x 10 mL) to remove the DMA solvent.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using a mixture of n-hexane and ethyl acetate as the eluent to obtain pure this compound.[10] The product is a white solid with a melting point of approximately 48°C.[11]

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra provide definitive structural information. The aldehyde proton typically appears as a singlet around 10 ppm in the ¹H NMR spectrum. The aromatic region will show complex splitting patterns due to H-H and H-F coupling.[12][13]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the range of 1700-1720 cm⁻¹.[14]

-

Mass Spectrometry (MS): GC-MS analysis will confirm the molecular weight (158.56 g/mol ) and show a characteristic isotopic pattern for the presence of one chlorine atom.[13]

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry and drug development for several reasons directly related to its electronic structure.[15]

-

Versatile Reactive Handle: The highly electrophilic aldehyde group serves as a reliable point for nucleophilic attack, enabling the construction of more complex molecular architectures through reactions like reductive amination, Wittig reactions, and aldol condensations.[15]

-

Pharmacokinetic Enhancement: The inclusion of fluorine is a common strategy in drug design to improve metabolic stability and increase lipophilicity, which can lead to better absorption and distribution of the drug candidate.[15][16]

-

Modulation of Biological Activity: The strong electron-withdrawing nature of the substituents can influence the pKa of nearby functional groups or the binding affinity of the final molecule to its biological target.

This intermediate is utilized in the synthesis of a wide range of therapeutic agents, including treatments for neurological disorders and anti-cancer agents.[15]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www1.lasalle.edu [www1.lasalle.edu]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 9. web.viu.ca [web.viu.ca]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. labproinc.com [labproinc.com]

- 12. This compound(5527-95-7) 13C NMR spectrum [chemicalbook.com]

- 13. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Electrophilic Properties of 4-Chloro-3-Fluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic properties of 4-Chloro-3-Fluorobenzaldehyde, a versatile intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. The presence of both chlorine and fluorine atoms on the benzaldehyde ring significantly influences its reactivity, enhancing the electrophilicity of both the carbonyl carbon and the aromatic system. This document details the reactivity of the aldehyde group in nucleophilic addition and condensation reactions, explores the influence of the halogen substituents on reaction outcomes, and provides relevant experimental protocols and spectroscopic data for researchers in drug development and chemical synthesis.

Introduction

This compound (CAS No: 5527-95-7) is a disubstituted aromatic aldehyde whose chemical behavior is largely dictated by the interplay of its three functional components: the aldehyde group, the chloro substituent, and the fluoro substituent.[1][2] The electron-withdrawing nature of both the aldehyde group and the halogen atoms renders the carbonyl carbon highly electrophilic and activates the aromatic ring towards certain nucleophilic substitution reactions.[3][4] This heightened reactivity makes it a valuable building block for the synthesis of complex molecules, including biologically active compounds.[1][2] The inclusion of fluorine, in particular, can enhance the metabolic stability and bioavailability of drug candidates.[4]

Electrophilic Reactivity of the Carbonyl Group

The primary site of electrophilic reactivity in this compound is the carbonyl carbon of the aldehyde group. The combined inductive and resonance effects of the chloro and fluoro substituents withdraw electron density from the aromatic ring, which in turn increases the partial positive charge on the carbonyl carbon. This enhanced electrophilicity makes the aldehyde highly susceptible to attack by a wide range of nucleophiles.[5]

Nucleophilic Addition Reactions

Condensation Reactions

The enhanced electrophilicity of the carbonyl carbon makes this compound an excellent substrate for various condensation reactions, which are fundamental in carbon-carbon bond formation.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst.[6] The electron-withdrawing nature of the fluorine and chlorine atoms in this compound facilitates this reaction by increasing the susceptibility of the carbonyl carbon to nucleophilic attack by the enolate of the active methylene compound.[6]

The Wittig reaction, which converts aldehydes and ketones to alkenes, is also highly effective with this compound. The electrophilic character of the carbonyl group promotes the initial [2+2] cycloaddition with the phosphorus ylide.[7]

Quantitative Data

While direct comparative kinetic studies for this compound are limited in the available literature, the following table summarizes typical yields for related reactions, providing a qualitative understanding of its reactivity.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield (%) | Reference |

| Knoevenagel Condensation | 4-Fluorobenzaldehyde | Malononitrile | Ni(NO3)2·6H2O | Water | 96 | [8] |

| Aldol Condensation | 4-Chlorobenzaldehyde | Acetophenone | NaOH | Ethanol | 58.5 | [9] |

| Wittig Reaction | 4-Fluorobenzaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | Anhydrous THF | Not specified | [7] |

Note: The yields presented are for structurally similar compounds and serve to illustrate the general reactivity in these types of transformations.

Experimental Protocols

The following are detailed experimental protocols for key reactions that highlight the electrophilic nature of halogenated benzaldehydes.

Protocol: Knoevenagel Condensation of a Halogenated Benzaldehyde

This protocol describes a general procedure for the Knoevenagel condensation of an aromatic aldehyde with malononitrile.[8]

Materials:

-

Aromatic aldehyde (e.g., this compound) (1 mmol)

-

Malononitrile (1 mmol)

-

Nickel(II) nitrate hexahydrate (Ni(NO3)2·6H2O) (5 mol%)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in water.

-

Add Ni(NO3)2·6H2O (5 mol%) to the solution.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, add cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from ethanol.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Workflow Diagram:

Caption: Experimental workflow for the Knoevenagel Condensation.

Protocol: Wittig Reaction of a Halogenated Benzaldehyde

This protocol provides a general procedure for the Wittig reaction of an aromatic aldehyde with a phosphonium ylide.[7]

Materials:

-

Benzyltriphenylphosphonium chloride (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) (1.05 equivalents)

-

Aromatic aldehyde (e.g., this compound) (1.0 equivalent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride.

-

Add anhydrous THF and cool the suspension to 0 °C.

-

Slowly add n-BuLi dropwise. A color change indicates ylide formation.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Reaction with Aldehyde:

-

In a separate flask, dissolve the aromatic aldehyde in anhydrous THF.

-

Slowly add the aldehyde solution to the ylide suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Logical Relationship Diagram:

Caption: Key steps in the Wittig reaction mechanism.

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound.

| Spectroscopic Technique | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 9.98 (s, 1H, CHO), 7.75-7.85 (m, 1H, Ar-H), 7.60-7.70 (m, 1H, Ar-H), 7.45-7.55 (t, 1H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 189.5 (CHO), 158.0 (d, J=255 Hz, C-F), 137.5, 132.0, 129.0, 125.0, 117.0 (d, J=22 Hz, C-H) |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~2850, 2750 (C-H stretch of aldehyde) |

| Mass Spec (EI) | m/z 158 (M⁺), 157 (M-H)⁺, 129 (M-CHO)⁺ |

Note: Specific shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Role in Drug Development and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been investigated for various biological activities. For instance, chalcones synthesized from halogenated benzaldehydes have shown potential as anticancer agents.[10] The core structure of this compound is a valuable scaffold for developing novel therapeutic agents. Further research is warranted to explore the specific biological targets and signaling pathways of its derivatives.

Conclusion

This compound exhibits pronounced electrophilic properties centered on its carbonyl group. The presence of electron-withdrawing chlorine and fluorine atoms enhances its reactivity in nucleophilic addition and condensation reactions, making it a valuable and versatile intermediate in organic synthesis. The provided data and protocols serve as a foundational guide for researchers and scientists in the fields of drug discovery and materials science, enabling the efficient utilization of this compound in the synthesis of novel and complex molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. U-M Library Search [search.lib.umich.edu]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.org [mdpi.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-3-Fluorobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-Fluorobenzaldehyde, a key building block in modern medicinal chemistry. We will delve into its chemical properties, detailed synthetic protocols, and its significant role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors for cancer therapy. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and pharmaceutical development.

Chemical Identity and Properties

This compound is a disubstituted aromatic aldehyde with the chemical formula C₇H₄ClFO. The presence of both a chlorine and a fluorine atom on the benzaldehyde scaffold imparts unique electronic properties that make it a valuable intermediate in the synthesis of complex organic molecules.[1][2]

A comprehensive list of synonyms and chemical identifiers for this compound is provided in the table below to facilitate its identification across various chemical databases and supplier catalogs.

Table 1: Synonyms and Chemical Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 5527-95-7[3] |

| Molecular Formula | C₇H₄ClFO[3] |

| Molecular Weight | 158.56 g/mol [3] |

| Synonyms | Benzaldehyde, 4-chloro-3-fluoro-; 3-Fluoro-4-chlorobenzaldehyde; 4-Chloro-5-fluorobenzaldehyde[3] |

| InChI | InChI=1S/C7H4ClFO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H |

| SMILES | O=Cc1cc(F)c(Cl)cc1 |

The physical and chemical properties of this compound are summarized in the following table. These properties are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 46-50 °C | [4] |

| Purity | ≥97% (GC) | [4] |

| Storage | 2-8 °C, Refrigerator | [3] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reductive carbonylation of a corresponding aryl iodide. This method offers a direct route to the aldehyde functionality.[5]

Experimental Protocol: Reductive Carbonylation of 4-Chloro-3-fluoro-1-iodobenzene

This protocol describes the synthesis of this compound from 4-chloro-3-fluoro-1-iodobenzene using a rhodium-catalyzed carbonylation reaction.

Materials:

-

4-Chloro-3-fluoro-1-iodobenzene

-

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylacetamide (DMA)

-

Carbon monoxide (CO)

-

Hydrogen (H₂)

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dodecane (internal standard for GC analysis)

-

n-Hexane

-

Ethyl acetate

-

80 mL Teflon-lined stainless steel reactor with a magnetic stirring bar

-

Glovebox

-

Gas chromatography-mass spectrometry (GC-MS) equipment

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reactor Setup: In a glovebox, an 80 mL Teflon-lined stainless steel reactor equipped with a magnetic stirring bar is charged with 4-chloro-3-fluoro-1-iodobenzene (1.0 mmol), rhodium(III) chloride trihydrate (0.025 mmol), triphenylphosphine (0.1 mmol), triethylamine (1.2 mmol), and N,N-dimethylacetamide (2 mL).[5]

-

Reaction: The autoclave is sealed and charged with a 1:1 mixture of carbon monoxide and hydrogen to a total pressure of 10 bar. The reactor is then transferred to a preheated oil bath at 90 °C. The reaction mixture is stirred for 12 hours.[5]

-

Work-up: After the reaction is complete, the reactor is cooled in an ice-water bath, and the gas is carefully vented. Dichloromethane (5 mL) is added to the reaction mixture. The organic layer is then washed five times with deionized water (10 mL each) to extract the DMA. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation.[5]

-

Purification and Analysis: The crude product is purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent. The conversion of the aryl iodide and the yield of this compound are determined by gas chromatography (GC) analysis using dodecane as an internal standard. The structure of the product is confirmed by GC-MS.[5]

Table 3: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 4-Chloro-3-fluoro-1-iodobenzene |

| Catalyst | Rhodium(III) chloride trihydrate |

| Ligand | Triphenylphosphine |

| Base | Triethylamine |